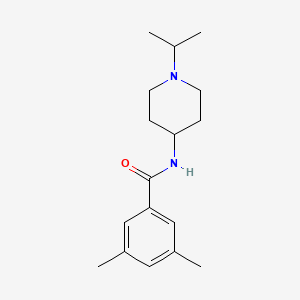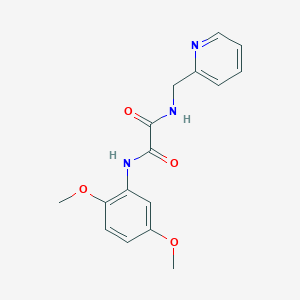![molecular formula C17H19NO2 B4967568 (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as o,p'-DDMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The exact mechanism of action of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can result in the psychoactive effects observed.
Biochemical and Physiological Effects
O,p'-DDMA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and increased energy. It has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
O,p'-DDMA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have unique effects on the central nervous system, which can be useful in studying certain neurological disorders.
However, there are also limitations to using (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA in lab experiments. It is a psychoactive substance, which means that it can have potential safety concerns for researchers. Additionally, its effects on the central nervous system may not be relevant to all areas of research.
Orientations Futures
There are several future directions for the study of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA. One potential area of research is its use in studying certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is a psychoactive substance that has been studied for its potential use in scientific research. It is relatively easy to synthesize and has unique effects on the central nervous system. While it has potential advantages for lab experiments, there are also limitations and safety concerns that must be considered. Further research is needed to fully understand its potential uses and effects.
Méthodes De Synthèse
The synthesis method of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA involves the reaction of 2-methoxybenzaldehyde with 3-(2-methoxyphenyl)prop-2-en-1-amine in the presence of a reducing agent. The product is purified using chromatography techniques. The synthesis of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
O,p'-DDMA has been studied for its potential use in scientific research due to its unique properties. It is a psychoactive substance that has been shown to have effects on the central nervous system. Studies have shown that (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA can induce hyperactivity and stereotypy in animals, which suggests that it may have potential use in the study of certain neurological disorders.
Propriétés
IUPAC Name |
2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-16-11-5-3-8-14(16)9-7-13-18-15-10-4-6-12-17(15)20-2/h3-12,18H,13H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBNYWRSEDWUAJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4967575.png)